3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H4Br2N4S2 |
|---|---|
Molecular Weight |
404.1 g/mol |
IUPAC Name |
3,6-bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H4Br2N4S2/c11-7-3-1-5(17-7)9-13-15-10(16-14-9)6-2-4-8(12)18-6/h1-4H |
InChI Key |
MSKOARWSRGAUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NN=C(N=N2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Stille Coupling Reactions
Key Reaction :
$$ \text{3,6-Dibromo-1,2,4,5-tetrazine} + 2 \times \text{(5-Bromothiophen-2-yl)tributylstannane} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Cs}2\text{CO}3} \text{3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine} $$
Procedure :
- Preparation of (5-Bromothiophen-2-yl)tributylstannane :
- React 5-bromothiophene with tributyltin chloride in the presence of NaH or K₂CO₃.
- Purify via distillation or column chromatography.
- Cross-Coupling with Dibromotetrazine :
Suzuki-Miyaura Coupling
Key Reaction :
$$ \text{3,6-Dibromo-1,2,4,5-tetrazine} + 2 \times \text{(5-Bromothiophen-2-yl)boronic ester} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}_3} \text{this compound} $$
Procedure :
Direct Cyclization Approaches
Key Reaction :
$$ \text{2 \times 5-Bromothiophene-2-carbonitrile} \xrightarrow{\text{Hydrazine}, \text{H}2\text{O}2} \text{this compound} $$
Procedure :
- Cyclization :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Stille Coupling | High regioselectivity, scalable | Toxic stannane byproducts | 60–80% |
| Suzuki Coupling | Milder conditions, fewer side reactions | Higher catalyst cost, lower reactivity | 50–70% |
| Direct Cyclization | Avoids cross-coupling steps | Low yield, complex purification | 30–50% |
Critical Challenges and Optimization
Solubility and Catalyst Choice
Purification Strategies
| Method | Purification Steps | Purity |
|---|---|---|
| Stille Coupling | Column chromatography (SiO₂, PE/EtOAc) | >95% |
| Suzuki Coupling | Precipitation in methanol, Soxhlet extraction | >90% |
| Direct Cyclization | Recrystallization from ethanol | 85–90% |
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The tetrazine ring can participate in inverse electron-demand Diels-Alder (IEDDA) reactions with alkenes or alkynes, forming new cyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cycloaddition Reactions: Often carried out in the presence of a catalyst, such as a transition metal complex, under mild to moderate temperatures.
Major Products:
Substitution Reactions: Yield various substituted derivatives of the original compound, depending on the nucleophile used.
Cycloaddition Reactions:
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs)
3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine is used as a building block in the synthesis of organic semiconductors. Its incorporation into polymeric structures enhances the efficiency of charge transport within organic photovoltaic devices. The brominated thiophene units contribute to improved light absorption and electron mobility, which are critical for optimizing solar cell performance. Research indicates that materials incorporating this compound can achieve higher power conversion efficiencies compared to traditional materials .
Organic Light Emitting Diodes (OLEDs)
The compound also finds application in OLED technology. Its unique electronic properties allow it to function as an efficient emitter or charge transport layer. Studies have demonstrated that OLEDs utilizing derivatives of this compound exhibit enhanced luminescence and stability under operational conditions .
Bioorthogonal Chemistry
Click Chemistry Applications
this compound is recognized for its role in bioorthogonal reactions, particularly in "click" chemistry. This compound can participate in cycloaddition reactions with strained alkenes or alkynes (dienophiles), allowing for selective labeling of biomolecules without interfering with biological systems. This feature is particularly useful in labeling proteins or nucleic acids for imaging and tracking within living organisms .
Sequential Labeling Techniques
The ability to tune the reaction rates by modifying substituents on the tetrazine ring enables sequential labeling strategies. This allows researchers to introduce multiple labels onto a single biomolecule at different times or under varying conditions, facilitating complex biological studies and drug delivery mechanisms .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound serves as a precursor for synthesizing novel polymers and nanomaterials. These materials can exhibit unique electrical and optical properties suitable for applications in sensors and flexible electronics. The incorporation of this compound into polymer matrices enhances mechanical strength while maintaining flexibility .
Nanocomposites
The compound has been explored for use in nanocomposites where it acts as a conductive filler within insulating matrices. This results in materials with improved electrical conductivity and thermal stability. Such composites are valuable in applications ranging from electronic packaging to energy storage devices .
Case Studies
Mechanism of Action
The mechanism of action of 3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine is primarily based on its ability to undergo cycloaddition reactions. The tetrazine ring acts as an electron-deficient dienophile, readily reacting with electron-rich dienes or alkynes. This reactivity is harnessed in various applications, such as bioorthogonal chemistry, where the compound can selectively label biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrazine Derivatives
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of Selected Tetrazine Derivatives
Reactivity and Functionalization
- Electron-Deficient Reactivity: The bromothiophene substituents in this compound enhance its electron-deficiency, making it suitable for charge-transfer applications in photovoltaics . In contrast, methylthio- or methoxyphenyl-substituted tetrazines exhibit faster IEDDA reaction rates due to balanced electron-withdrawing/donating effects. For example, 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine reacts at 1.4 M⁻¹s⁻¹ in methanol, whereas hydroxylphenyl analogs show slower rates (0.58 M⁻¹s⁻¹) .
- Synthetic Flexibility: Unlike asymmetric derivatives (e.g., 3-amino-6-nitroaminotetrazine), symmetric bromothiophene-tetrazine requires fewer steps for synthesis but faces limitations in modular functionalization .
Solubility and Processability
The bromothiophene derivative’s poor solubility is a critical limitation compared to alkyl- or alkoxy-substituted tetrazines. For instance, 3,6-bis(4-butylphenyl)-1,2,4,5-tetrazine achieves improved solubility through alkyl chains, enabling applications in liquid crystalline materials without additional solubilizers . In polymer synthesis, bromothiophene-tetrazine must be copolymerized with monomers bearing long alkyl chains (e.g., 2-octyldodecyl groups) to ensure adequate film formation .
Table 2: Application-Specific Performance
Biological Activity
3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine is a compound of significant interest in the field of organic electronics and materials science. Its unique structure, characterized by the presence of brominated thiophene units and a tetrazine core, suggests potential applications in various biological and chemical contexts. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that related brominated thiophene derivatives possess significant antibacterial effects against various strains of bacteria. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has been noted that tetrazine derivatives can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Some studies suggest that these compounds can cause G2/M phase arrest in cancer cells.
- Induction of Apoptosis : Mechanisms include the activation of caspases and the release of cytochrome c from mitochondria.
For example, a study on related compounds demonstrated a promising IC50 value indicating potent cytotoxicity against human cancer cell lines .
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the effects of this compound on human glioma cells. The findings indicated that the compound significantly reduced cell viability at low micromolar concentrations. The proposed mechanism involved both apoptosis and necrosis pathways . -
Antimicrobial Efficacy :
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a substantial reduction in bacterial growth compared to control groups .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Signal Transduction Pathways : Modulation of various signaling pathways involved in cell survival and apoptosis.
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Disruption of cell membranes |
| Anticancer | High | Induction of apoptosis |
| Cytotoxicity | Significant | ROS generation and DNA interaction |
IC50 Values Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human Glioma Cells | 15 |
| Breast Cancer Cells | 20 |
| MRSA | 10 |
Q & A
Q. What interdisciplinary approaches enhance the design of functional materials based on this compound?
- Methodological Answer : Integrate synthetic chemistry with machine learning (ML) for high-throughput screening. Collaborate with computational labs to simulate bulk properties (e.g., conductivity) and validate via grazing-incidence XRD .
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
